molecular formula C9H10ClN3S B3023611 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride CAS No. 74495-44-6

5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride

Cat. No.: B3023611
CAS No.: 74495-44-6
M. Wt: 227.71 g/mol
InChI Key: FWCMBEVJMSPOID-UHFFFAOYSA-N
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Description

5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride: is a chemical compound with the molecular formula C9H9N3S·HCl and a molecular weight of 227.72 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine. It is a white to off-white powder that is soluble in water and other polar solvents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Pathways:

Although specific pathways affected by this compound are not well-documented, we can speculate based on related structures. Thiadiazine derivatives have been associated with various pathways, including:

Action Environment:

Environmental factors, such as pH, temperature, and humidity, can influence the compound’s stability, efficacy, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride typically involves the reaction of 5-phenyl-1,3,4-thiadiazine-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound .

Scientific Research Applications

Chemistry:

In chemistry, 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology:

The compound has shown promising biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents targeting bacterial and fungal infections .

Medicine:

In medicine, this compound is investigated for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways .

Industry:

In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of dyes, pigments, and polymers .

Comparison with Similar Compounds

Comparison:

Compared to similar compounds, 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride stands out due to its unique combination of chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications. Additionally, its relatively simple synthesis and high yield production methods contribute to its widespread use .

Properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCMBEVJMSPOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639870
Record name 5-Phenyl-6H-1,3,4-thiadiazin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60912-78-9
Record name 5-Phenyl-6H-1,3,4-thiadiazin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride
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5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride
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Reactant of Route 6
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